molecular formula C8H6N4O B11913760 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile

Cat. No.: B11913760
M. Wt: 174.16 g/mol
InChI Key: OMJODDDZFPDAEO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile is a compound that features a fused heterocyclic structure, incorporating both pyrrole and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes.

    Medicine: Explored for its potential in cancer therapy due to its ability to target specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell survival and proliferation. This makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile apart is its specific hydroxyl and acetonitrile functional groups, which may confer unique reactivity and binding properties compared to other similar compounds. This uniqueness can be leveraged to design more selective and potent inhibitors for therapeutic applications .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile

InChI

InChI=1S/C8H6N4O/c9-3-8(13)6-1-2-12-7(6)4-10-5-11-12/h1-2,4-5,8,13H

InChI Key

OMJODDDZFPDAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1C(C#N)O)C=NC=N2

Origin of Product

United States

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